molecular formula C22H17F2N3O3S B12212352 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12212352
M. Wt: 441.5 g/mol
InChI Key: ZATGXPQIMDWDEG-OCKHKDLRSA-N
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Description

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Fluorobenzylidene Group: The thiazolidine intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to form the fluorobenzylidene moiety.

    Attachment of the Indole Moiety: The final step involves the coupling of the fluorobenzylidene-thiazolidine intermediate with a 5-fluoroindole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene or indole moieties, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on various biological systems, including its potential as an anti-inflammatory and antimicrobial agent.

    Chemical Research: The compound’s unique structure makes it a subject of interest in the study of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.

    Molecular Targets: The fluorobenzylidene and indole moieties allow the compound to interact with various proteins and receptors, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
  • **(5Z)-5-(2,4-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
  • **(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide stands out due to its dual fluorinated aromatic systems, which enhance its binding affinity and specificity towards biological targets. The combination of the thiazolidine ring and indole moiety also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C22H17F2N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C22H17F2N3O3S/c23-15-3-1-13(2-4-15)9-19-21(29)27(22(30)31-19)12-20(28)25-8-7-14-11-26-18-6-5-16(24)10-17(14)18/h1-6,9-11,26H,7-8,12H2,(H,25,28)/b19-9-

InChI Key

ZATGXPQIMDWDEG-OCKHKDLRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F

Origin of Product

United States

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